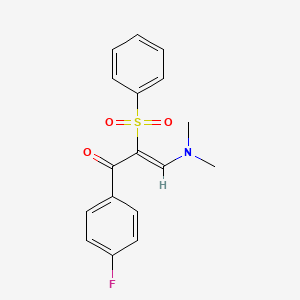

(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Description

(2Z)-2-(Benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a fluorinated enone derivative featuring a benzenesulfonyl group, a dimethylamino substituent, and a 4-fluorophenyl ring. The Z-configuration of the double bond, confirmed via crystallographic methods such as SHELX and ORTEP , influences its reactivity and intermolecular interactions. Its structural uniqueness lies in the combination of electron-withdrawing (benzenesulfonyl) and electron-donating (dimethylamino) groups, which modulate its electronic properties and solubility.

Properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDDYIGOBXBECR-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with benzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate then undergoes a condensation reaction with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Michael Addition

The α,β-unsaturated ketone undergoes 1,4-conjugate additions with nucleophiles (e.g., enolates, amines). The benzenesulfonyl group stabilizes the carbonyl, facilitating electron-deficient carbonyl reactivity. This mechanism is analogous to reactivity observed in similar α,β-unsaturated ketones.

Nucleophilic Attack at the Carbonyl Carbon

The sulfonamide group directs nucleophilic attack to the carbonyl carbon due to its electron-withdrawing nature. Reactivity may involve:

-

Grignard reagents : Adduct formation at the carbonyl.

-

Hydride reduction : Potential conversion to secondary alcohols.

Zinc-Catalyzed Cross-Coupling

A notable reaction involves C(sp³)–C(sp²) Suzuki–Miyaura coupling using zinc catalysts. This method enables selective coupling at the benzylic position (C(sp³)) over aryl (C(sp²)) positions, as demonstrated in analogous systems . Key features:

-

Selectivity : Zinc catalysts avoid competing Pd-mediated coupling pathways.

-

Tolerance : Compatible with electron-withdrawing/donating groups and halides.

Reaction Conditions and Data

Crystallographic Data

While direct structural data for this compound is unavailable, analogs like (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one exhibit slight torsion in the α,β-unsaturated system (C–C–C–O torsion angle: ~–11.6°) . This suggests that substituent positioning significantly influences reactivity.

Spectral and Analytical Data

-

Molecular Formula : C₁₇H₁₆FNO₂S (inferred from structural components).

-

Molecular Weight : ~321 g/mol.

-

Spectral Features : Likely IR absorption for carbonyl (C=O: ~1650–1750 cm⁻¹) and sulfonamide (S=O: ~1150–1300 cm⁻¹).

Scientific Research Applications

Antidepressant Research

The compound has been investigated for its potential as an antidepressant. It acts on the serotonin transporter (SERT), which is a primary target for many antidepressant drugs. Studies have shown that modifications in the structure of similar compounds can influence their binding affinity to SERT, suggesting that (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one could be optimized for enhanced efficacy in treating depression .

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The benzenesulfonyl group is known to enhance the bioactivity of compounds by improving solubility and stability, making it a candidate for further exploration in anticancer drug development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and inflammation. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies aimed at understanding disease mechanisms .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents. The presence of the dimethylamino group is often associated with increased biological activity against various pathogens .

Study on SERT Binding Affinity

A systematic study explored various analogs of this compound to determine their binding affinities to SERT. The results indicated that modifications at the para position of the phenyl ring significantly affected binding efficiency, providing insights into structure-activity relationships essential for drug design .

Anticancer Screening

In vitro studies conducted on cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1), focusing on substituents, molecular weight, and functional properties.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Benzenesulfonyl vs. Triazole Groups : The benzenesulfonyl group in the target compound enhances electrophilicity at the α,β-unsaturated carbonyl system compared to the triazole-containing analog . This increases reactivity toward nucleophilic additions, critical for forming heterocyclic scaffolds .

- Dimethylamino vs. Hydrogen Substituents: The dimethylamino group in the target compound donates electron density, reducing the electrophilicity of the carbonyl carbon compared to the simpler enone (second entry in Table 1). This difference impacts regioselectivity in cycloaddition reactions .

Crystallographic and Computational Insights

- Crystal Packing : Mercury CSD analysis reveals that the benzenesulfonyl group in the target compound participates in C–H···O interactions, stabilizing its crystal lattice. This contrasts with the triazole analog, which forms N–H···F hydrogen bonds .

- Conformational Flexibility : The Z-configuration in the target compound restricts rotation around the double bond, as confirmed by SHELX-refined structures , whereas the E-isomer (second entry) shows greater torsional flexibility .

Biological Activity

The compound (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a sulfonyl acrylate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C17H16FNO3S

- Molecular Weight: 333.377 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with target sites. The sulfonyl moiety is known for its role in enhancing the compound's reactivity and selectivity towards biological targets.

Anticancer Activity

Research indicates that sulfonyl acrylates exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest at G1 phase |

| HeLa | 10.5 | Inhibition of mitotic progression |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 5.6 | Competitive inhibition |

| Butyrylcholinesterase | 7.9 | Non-competitive inhibition |

These results suggest potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial.

Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast and lung cancer cells while sparing normal fibroblasts.

Study 2: Cholinesterase Inhibition

A pharmacological study assessed the effects of the compound on cholinesterase activity in vitro. Results indicated that it effectively inhibited both acetylcholinesterase and butyrylcholinesterase, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, and how are impurities removed?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where 4-fluorophenylacetone derivatives react with benzenesulfonyl chloride and dimethylamine under basic conditions (e.g., KOH in ethanol). Key steps include temperature control (0–50°C) and stoichiometric optimization to minimize side products . Purification involves recrystallization using ethanol or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the target compound from unreacted precursors and by-products .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., Z/E configuration via coupling constants) and carbon backbone. The dimethylamino group appears as a singlet (~δ 2.8–3.1 ppm), while the 4-fluorophenyl protons show splitting patterns consistent with para-substitution .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns, confirming the benzenesulfonyl and fluorophenyl moieties .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly the (2Z) configuration, via bond angles and torsion parameters (e.g., C=S–C–C dihedral angles) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT modeling. For example, if experimental reaction rates differ from DFT-predicted activation energies, re-evaluate solvent polarity in simulations (e.g., using COSMO-RS) or verify transition states via intrinsic reaction coordinate (IRC) analysis. Cross-validation with X-ray crystallography or kinetic isotope effects (KIEs) can resolve ambiguities .

Q. What is the compound’s role in synthesizing heterocyclic derivatives, and how are reaction pathways optimized?

- Methodological Answer : The enone system and electron-withdrawing benzenesulfonyl group facilitate Michael additions or cycloadditions to form pyrazoles or triazoles. For example, reacting with hydrazine at 60°C in THF yields sulfonyl-substituted pyrazoles. Optimization involves adjusting pH (e.g., acetic acid catalysis) and monitoring reaction progress via TLC or in situ IR to detect intermediate enolates .

Q. How can biological activity studies be designed to evaluate this compound’s interaction with enzyme targets?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization to measure binding affinity to kinases (e.g., EGFR) or proteases. Include controls with known inhibitors (e.g., gefitinib) to validate assay conditions .

- Docking studies : Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 1M17) to predict binding poses. Prioritize residues within 5Å of the sulfonyl group for mutagenesis validation .

Q. What computational methods are used to predict the compound’s stability under varying pH and temperature?

- Methodological Answer :

- DFT Calculations : Calculate hydrolysis activation energies at different pH levels (Gaussian 16, B3LYP/6-31G*). The benzenesulfonyl group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at high pH .

- Molecular Dynamics (MD) : Simulate degradation pathways in explicit solvent (e.g., water/ethanol) at 298–373K to identify labile bonds (e.g., enone or sulfonyl linkages) .

Q. How do experimental design limitations impact generalizations about this compound’s bioactivity or stability?

- Methodological Answer : Small sample sizes or short-term stability assays (e.g., 9-hour degradation studies) may underestimate real-world variability. Mitigate this by:

- Replicating conditions : Use wastewater matrices or serum-containing media to mimic biological/environmental systems .

- Longitudinal studies : Extend incubation times with periodic sampling (HPLC-MS) to track degradation kinetics .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC50 values. Assess outliers via Grubbs’ test and confirm reproducibility across triplicate assays. For conflicting results (e.g., low vs. high cytotoxicity), re-examine cell viability assays (MTT vs. ATP-based luminescence) to rule out interference from the compound’s color or fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.